N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Physicochemical profiling Lipophilicity TPSA

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 1190296-60-6) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) class, with a molecular formula of C₁₇H₁₉N₃OS and a molecular weight of 313.4 g/mol. The compound features a 1,2,3-thiadiazole heterocyclic core substituted at position 4 with a phenyl ring and bearing an N-(2-cyclohex-1-en-1-yl)ethyl carboxamide side chain.

Molecular Formula C17H19N3OS
Molecular Weight 313.4 g/mol
Cat. No. B12191653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC17H19N3OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2=C(N=NS2)C3=CC=CC=C3
InChIInChI=1S/C17H19N3OS/c21-17(18-12-11-13-7-3-1-4-8-13)16-15(19-20-22-16)14-9-5-2-6-10-14/h2,5-7,9-10H,1,3-4,8,11-12H2,(H,18,21)
InChIKeyWWOQZGFXAZLGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 1190296-60-6): Chemical Identity, Scaffold Class, and Procurement Profile


N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 1190296-60-6) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) class, with a molecular formula of C₁₇H₁₉N₃OS and a molecular weight of 313.4 g/mol [1]. The compound features a 1,2,3-thiadiazole heterocyclic core substituted at position 4 with a phenyl ring and bearing an N-(2-cyclohex-1-en-1-yl)ethyl carboxamide side chain. The 1,2,3-thiadiazole-5-carboxamide scaffold has been identified in the published literature as a pharmacologically relevant chemotype, demonstrating sub-micromolar potency in Wnt pathway reporter screens [2] and serving as the basis for c-Met kinase inhibitor development programs [3]. The parent 4-phenyl-1,2,3-thiadiazole substructure is a recognized selective mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 µM . This compound is primarily available as a research-grade screening compound through chemical supplier networks.

Why N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide Cannot Be Interchanged with Close-In Analogs: Physicochemical and Pharmacophoric Rationale


Within the 1,2,3-thiadiazole-5-carboxamide class, seemingly minor structural variations produce substantial shifts in lipophilicity, molecular shape, and biological target engagement. The cyclohex-1-en-1-yl ethyl substituent on the target compound introduces a conformationally restricted, lipophilic cycloalkene motif that distinguishes it from analogs bearing simple alkyl (e.g., N-(2-methylpropyl) or N,N-dimethyl), benzyl, or saturated cyclohexyl groups. For instance, the saturated cyclohexyl analog N-cyclohexyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide (PubChem CID 24247534) exhibits a computed XLogP3 of 2.7 and a molecular weight of 239.34 g/mol [1], whereas the target compound's cyclohexenyl ethyl extension and 4-phenyl substitution drive both molecular weight (313.4 g/mol) and predicted lipophilicity higher. The 4-phenyl group on the thiadiazole ring is specifically implicated in mechanism-based CYP2B4/CYP2E1 inhibition , meaning that replacement of the phenyl at position 4 (e.g., by 4-methoxyphenyl or 4-methyl substituents) will alter or abrogate this pharmacophoric interaction. Generic substitution among in-class analogs therefore risks both altered physicochemical handling properties and loss of specific target engagement profiles.

Quantitative Differentiation Evidence for N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Comparator-Anchored Data Guide


Physicochemical Differentiation: Computed Lipophilicity and Topological Polar Surface Area vs. Saturated Cyclohexyl and 4-Methoxy Analogs

The target compound (MW 313.4 g/mol; C₁₇H₁₉N₃OS) combines a 4-phenyl-1,2,3-thiadiazole core with an N-(2-cyclohex-1-en-1-yl)ethyl carboxamide side chain. The closest saturated analog, N-cyclohexyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide (PubChem CID 24247534), has a computed XLogP3-AA of 2.7 with TPSA of 83.1 Ų at a molecular weight of only 239.34 g/mol [1]. The target compound, bearing a bulkier 4-phenyl substituent and an ethyl spacer linking to a cyclohexenyl ring, is predicted to have a substantially higher LogP (estimated range 3.5–4.5) owing to the additional aromatic and olefinic carbon atoms, while maintaining a comparable H-bond donor/acceptor profile [2]. The 4-methoxy analog N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide introduces an additional H-bond acceptor (methoxy oxygen), altering the polarity profile relative to the unsubstituted 4-phenyl target compound . These differences in lipophilicity and polar surface area directly affect membrane permeability, solubility, and chromatographic behavior in assay settings, making the target compound a distinct physicochemical entity within the series.

Physicochemical profiling Lipophilicity TPSA Drug-likeness Chemical-property-based selection

CYP450 Enzyme Inhibition: 4-Phenyl-1,2,3-thiadiazole Scaffold as a Selective Mechanism-Based CYP2B4/CYP2E1 Inhibitor

The 4-phenyl-1,2,3-thiadiazole substructure present in the target compound is a characterized selective mechanism-based inhibitor of cytochrome P450 enzymes CYP2B4 and CYP2E1. Babu and Vaz (1997) demonstrated that 1,2,3-thiadiazole acts as a novel heterocyclic heme ligand, and the 4-phenyl derivative specifically inhibits CYP2B4- and CYP2E1-mediated oxidation of 1-phenylethanol to acetophenone at a concentration of 100 µM, while sparing CYP1A2 . In contrast, analogs where the 4-phenyl group is replaced by 4-methyl (e.g., the BTP series compounds such as N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) engage different molecular targets (e.g., calcium release-activated calcium channels) with no reported CYP2B4/CYP2E1 selectivity [1]. The target compound retains the 4-phenyl substitution pattern essential for this CYP inhibition profile, while the cyclohexenylethyl amide side chain may further modulate isoform selectivity through steric interactions at the CYP active site periphery.

CYP450 inhibition Mechanism-based inactivation CYP2B4 CYP2E1 Heme ligand Drug metabolism

Wnt Pathway Inhibition: 1,2,3-Thiadiazole-5-carboxamide Series Demonstrates Sub-Micromolar Potency in Wnt-Dependent Reporter Assays

Casás-Selves et al. (ChemMedChem, 2017) identified a chemical series based on the 1,2,3-thiadiazole-5-carboxamide (TDZ) core through a Wnt-dependent reporter screen, reporting sub-micromolar potency for pathway inhibition [1]. The study demonstrated that the TDZ series inhibits ATP synthesis by uncoupling the mitochondrial membrane potential and that SERCA2 (sarco/endoplasmic reticulum Ca²⁺-ATPase) was identified as a binding partner via affinity chemoproteomics [1]. The target compound shares the identical 1,2,3-thiadiazole-5-carboxamide core scaffold with this characterized series. In contrast, 1,3,4-thiadiazole regioisomers (e.g., N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide) have a different nitrogen/sulfur arrangement in the heterocycle and are not associated with the Wnt/SERCA2 mechanism [2]. The cyclohexenylethyl substituent on the target compound may influence mitochondrial partitioning relative to simpler N-alkyl TDZ analogs, potentially modulating the mitochondrial uncoupling potency observed for this series.

Wnt signaling Cancer Reporter assay Mitochondrial uncoupling SERCA2 Target deconvolution

Agricultural Crop Protection: 1,2,3-Thiadiazole Carboxamide Compounds as Broad-Spectrum Fungicidal and Nematicidal Agents

International patent application WO2018116073A1 discloses a family of 1,2,3-thiadiazole carboxamide and carbothioamide compounds for protecting crops against phytopathogenic microorganisms including fungi, nematodes, and bacteria [1]. The patent claims that the specific substitution pattern on the thiadiazole ring and on the amine/aniline component yields 'unexpected and significantly higher activity against undesired microorganisms' [1]. The target compound falls within the generic structural scope of this patent class, with the 4-phenyl substitution on the thiadiazole ring being a key structural feature. Earlier patent literature (US 4,341,551) established 1,2,3-thiadiazole carboxylic acid derivatives as herbicides, fungicides, and growth-controlling agents [2]. The target compound's cyclohexenylethyl amide side chain differentiates it from simpler N-aryl analogs (e.g., N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, disclosed as a plant disease controlling agent against rice blast in patent JP2001139566 [3]), offering a distinct lipophilicity and steric profile that may influence phloem mobility, cuticular penetration, or target site binding in planta.

Agrochemical Fungicide Nematicide Crop protection Phytopathogen control Plant disease

Conformational Rigidity and Steric Bulk Differentiation: Cyclohexenyl vs. Flexible Alkyl and Saturated Cyclohexyl N-Substituents

The cyclohex-1-en-1-yl ring in the target compound introduces a partially rigid, sp²-hybridized cycloalkene that restricts conformational freedom relative to fully saturated cyclohexyl or flexible acyclic alkyl N-substituents found in comparator analogs. N-cyclohexyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide (PubChem CID 24247534) bears a saturated cyclohexyl ring (chair conformer, 3 rotatable bonds) [1], while N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide bears a branched but fully flexible isobutyl chain . The cyclohexenyl ring in the target compound has restricted conformational sampling due to the endocyclic double bond, presenting a defined hydrophobic surface for shape-complementary interactions with protein binding pockets. This conformational preorganization can reduce the entropic penalty upon target binding—a principle documented in medicinal chemistry SAR for macrocycles and constrained cyclic ligands—though no direct binding entropy measurements exist for this specific compound [2]. The steric bulk of the cyclohexenyl group (six-carbon ring) also exceeds that of simpler N-alkyl substituents (methyl, ethyl, isobutyl), potentially enhancing selectivity by steric exclusion of off-target binding modes.

Conformational analysis Steric effects Ligand preorganization SAR Entropic binding Shape complementarity

Procurement-Guiding Application Scenarios for N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Where the Evidence Supports Prioritized Use


CYP2B4/CYP2E1 Mechanism-Based Inhibition Studies in Drug Metabolism Research

The target compound retains the 4-phenyl-1,2,3-thiadiazole core pharmacophore identified as a selective mechanism-based inactivator of CYP2B4 and CYP2E1 at 100 µM, while sparing CYP1A2 [1]. Research groups studying cytochrome P450 heme-ligand interactions or requiring a chemical tool to discriminate CYP2B4/CYP2E1-dependent metabolic pathways from CYP1A2-dependent pathways should consider this compound as a procurement candidate. The cyclohexenylethyl carboxamide extension may offer differentiated solubility and cell permeability relative to the unsubstituted 4-phenyl-1,2,3-thiadiazole parent (soluble in ethanol, DMSO, and DMF at approximately 10, 30, and 3 mg/mL respectively; sparingly soluble in aqueous buffers ), potentially enabling cellular CYP inhibition studies where the parent compound's physicochemical properties are limiting.

Wnt Pathway Chemical Biology: Hit Expansion and Target Deconvolution Probe Development

The 1,2,3-thiadiazole-5-carboxamide core is a validated sub-micromolar Wnt pathway inhibitor chemotype acting through mitochondrial uncoupling of ATP synthesis and SERCA2 engagement [1]. The target compound provides a structurally distinct N-substituent (cyclohexenylethyl) within this series, making it suitable for structure-activity relationship (SAR) expansion studies. Procurement is recommended for research groups that have identified the TDZ series as a starting point for Wnt inhibitor development and seek to explore the impact of lipophilic cycloalkenyl amide substituents on cellular potency, mitochondrial targeting, and SERCA2 binding affinity. The compound may also serve as a scaffold for photoaffinity probe development via functionalization of the cyclohexenyl double bond.

Agrochemical Discovery Screening: Novel Fungicide and Nematicide Lead Identification

The 1,2,3-thiadiazole carboxamide class has established agricultural utility as fungicidal, nematicidal, and bactericidal crop protection agents, with patent literature claiming enhanced activity for compounds bearing specific substitution patterns on both the thiadiazole ring and the amide nitrogen [1]. The target compound combines a 4-phenyl thiadiazole substitution with a unique cyclohexenylethyl amide side chain, a combination not extensively profiled in publicly disclosed agrochemical SAR. Procurement is appropriate for agrochemical discovery organizations conducting phenotypic screening against panels of phytopathogenic fungi (e.g., Magnaporthe grisea, Botrytis cinerea, Fusarium spp.), oomycetes (e.g., Phytophthora infestans), or plant-parasitic nematodes, where the compound's distinct lipophilicity profile compared to commercial thiadiazole fungicides may translate to differentiated spectrum or potency.

Medicinal Chemistry SAR Exploration at the 1,2,3-Thiadiazole-5-Carboxamide Scaffold

The target compound offers two independent diversification vectors for systematic SAR investigation: (i) the 4-position of the 1,2,3-thiadiazole ring (currently 4-phenyl), and (ii) the amide N-substituent (currently 2-cyclohex-1-en-1-yl ethyl) [1]. This dual-vector architecture makes the compound a valuable intermediate or reference standard for parallel synthesis campaigns exploring substituent effects on biological activity across multiple target classes (kinases, CYP enzymes, Wnt pathway components). Medicinal chemistry groups seeking a well-characterized 4-phenyl-1,2,3-thiadiazole-5-carboxamide reference compound for analytical method development, purity calibration, or as a synthetic intermediate for further derivatization (e.g., hydrogenation of the cyclohexenyl double bond to cyclohexyl, epoxidation, or allylic oxidation) will find this compound suitable for procurement.

Quote Request

Request a Quote for N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.